

Spectroscopic and Biosynthetic Insights into Austamide: A Technical Guide

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Compound of Interest

Compound Name: **Austamide**

Cat. No.: **B1202464**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the fungal metabolite, **Austamide**. The information is compiled from seminal works on its isolation and total synthesis, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction to Austamide

Austamide is a toxic indole alkaloid first isolated from the fungus *Aspergillus ustus* by Steyn in 1971.[1] Its complex heterocyclic structure, featuring labile enamide functionalities and an indoxyl chromophore, has made it a challenging target for total synthesis, with notable syntheses accomplished by the research groups of Kishi and Corey.[1][2][3] The intricate structure and biological activity of **Austamide** continue to attract interest from the scientific community.

Molecular Structure:

- Molecular Formula: $C_{21}H_{21}N_3O_3$
- Molecular Weight: 363.41 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Austamide**, which are crucial for its identification and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of individual atoms.

Table 1: ^1H NMR Spectroscopic Data for **Austamide**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **Austamide**

Chemical Shift (δ) ppm	Carbon Type	Assignment
Data not available in search results		

Note: The specific chemical shifts and coupling constants are typically found in the experimental sections of the primary literature and were not available in the searched abstracts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for **Austamide**

m/z	Ion Type	Relative Intensity (%)
363	[M] ⁺	Data not available
Fragment ions		Data not available

Note: The fragmentation pattern of amides, particularly α,β -unsaturated amides like **Austamide**, often involves the cleavage of the amide bond (N-CO), leading to the formation of stable acylium cations.[4][5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopy Data for **Austamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	Amide C=O stretch	
C=C stretch (aromatic, enamide)		
C-N stretch		
C-H stretch (aromatic, aliphatic)		

Note: The IR spectrum of an amide-containing compound is characterized by strong absorption bands for the C=O stretching (Amide I band) typically in the region of 1630-1680 cm⁻¹ and N-H bending (Amide II band) around 1520-1570 cm⁻¹ for secondary amides.[6]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. While the specific parameters used for **Austamide** are detailed in the primary literature, the following represents generalized protocols for natural products.

NMR Spectroscopy

- Sample Preparation: A few milligrams of the purified **Austamide** sample are dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ^1H NMR: Standard pulse sequences are used to acquire the proton spectrum.
 - ^{13}C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon atom.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like HPLC (High-Performance Liquid Chromatography).
- Ionization: A suitable ionization technique is employed. For natural products like **Austamide**, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common to minimize fragmentation and observe the molecular ion.
- Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **Austamide**, it is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and

pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded as a mull (e.g., in Nujol) or from a thin film deposited from a solvent.

- Data Acquisition: The sample is placed in the beam of an FTIR (Fourier-Transform Infrared) spectrometer.
- Analysis: The instrument measures the absorption of infrared radiation at different wavenumbers. The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Biosynthetic Pathway of Austamide

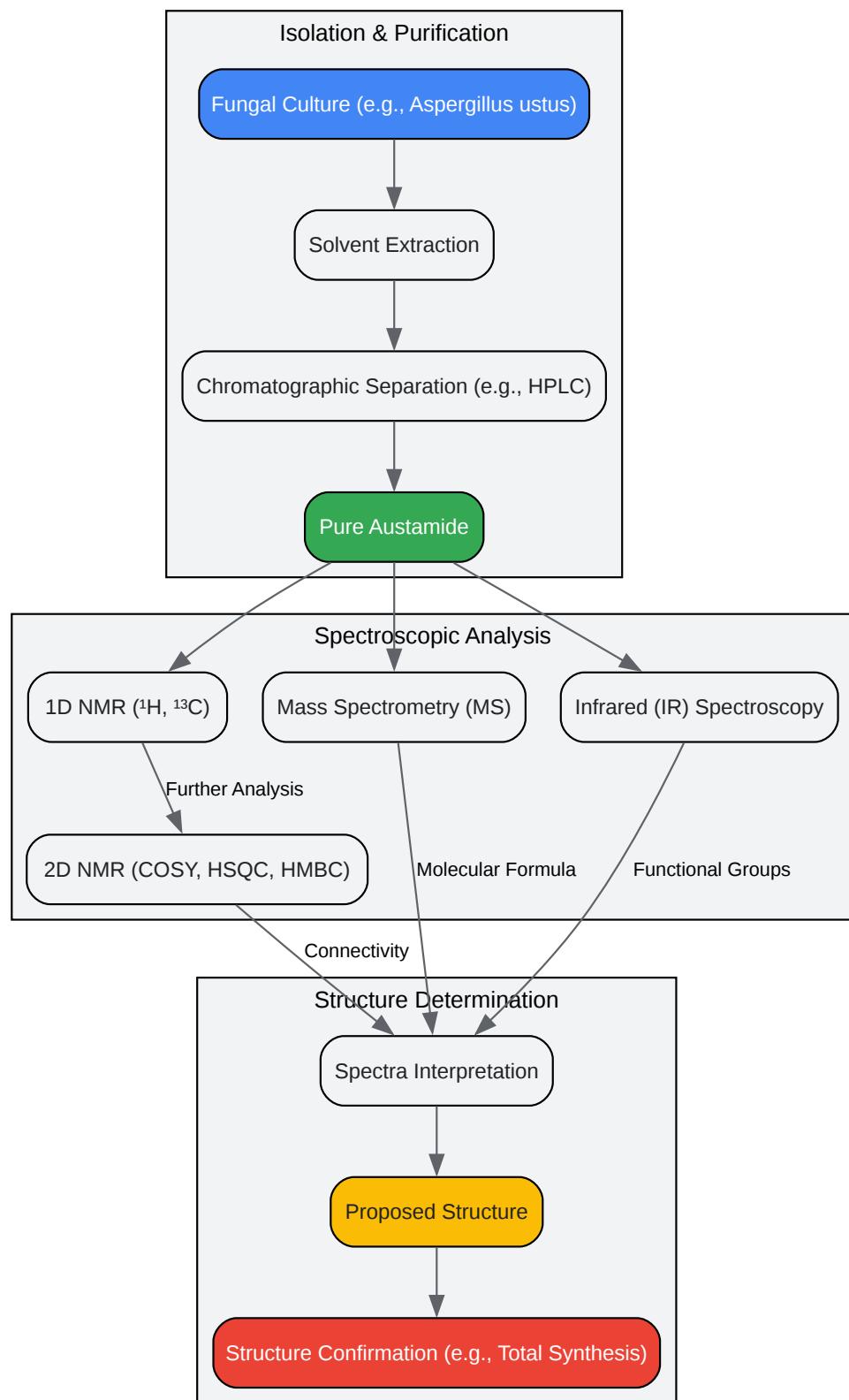
The biosynthesis of **Austamide** is proposed to proceed from the precursors L-tryptophan and L-proline. A key intermediate is deoxybrevianamide E, which is formed via a "reverse" prenylation of the cyclic dipeptide of tryptophan and proline (brevianamide F).

Deoxybrevianamide E then undergoes a series of oxidative cyclizations to yield **Austamide**.^[1]
^[7]

Caption: Proposed biosynthetic pathway of **Austamide**.

Experimental Workflow for Structure Elucidation

The process of determining the structure of a novel natural product like **Austamide** follows a logical workflow, integrating various analytical techniques.



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Caption: General workflow for the structure elucidation of a natural product.

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References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A short synthetic route to (+)-austamide, (+)-deoxyisoaustamide, and (+)-hydratoaustamide from a common precursor by a novel palladium-mediated indole --> dihydroindoloazocine cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
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